

7-Nitroquinazoline solubility and stability data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Nitroquinazoline

Cat. No.: B2879274

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of 7-Nitroquinazoline

This guide provides a comprehensive technical overview of the solubility and stability of **7-nitroquinazoline** (CAS No: 7557-00-8), a key heterocyclic building block in medicinal chemistry and drug development. For researchers, scientists, and formulation experts, a thorough understanding of these fundamental physicochemical properties is paramount for successful experimental design, from reaction chemistry and purification to formulation and analytical method development. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related quinazoline derivatives and nitroaromatic compounds to provide a robust predictive analysis and detailed, field-proven protocols for in-house characterization.

Introduction to 7-Nitroquinazoline

7-Nitroquinazoline is an aromatic heterocyclic compound featuring a bicyclic quinazoline core substituted with a nitro group at the 7-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The addition of a strong electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, thereby dictating its solubility and stability profile. A precise characterization of these properties is the foundational step for its application in areas such as the synthesis of targeted therapies, including potential efflux pump inhibitors or kinase inhibitors.^{[1][2]}

Physicochemical Properties

A summary of the core physicochemical properties of **7-nitroquinazoline**, compiled from available chemical databases, is presented below. These values serve as a baseline for experimental design.

Property	Value	Source
Molecular Formula	C ₈ H ₅ N ₃ O ₂	[3][4]
Molar Mass	175.14 g/mol	[3][4]
Melting Point	156-157 °C	[3]
CAS Number	7557-00-8	[3][4]
Appearance	Pale Yellow to Light Brown Powder (Typical for related compounds)	[5]
XLogP3	0.9	[4]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active compound is a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability. The structure of **7-nitroquinazoline**, containing both a polar nitro group and a moderately polar heterocyclic system alongside a nonpolar benzene ring, suggests a nuanced solubility behavior.

Theoretical Solubility Assessment

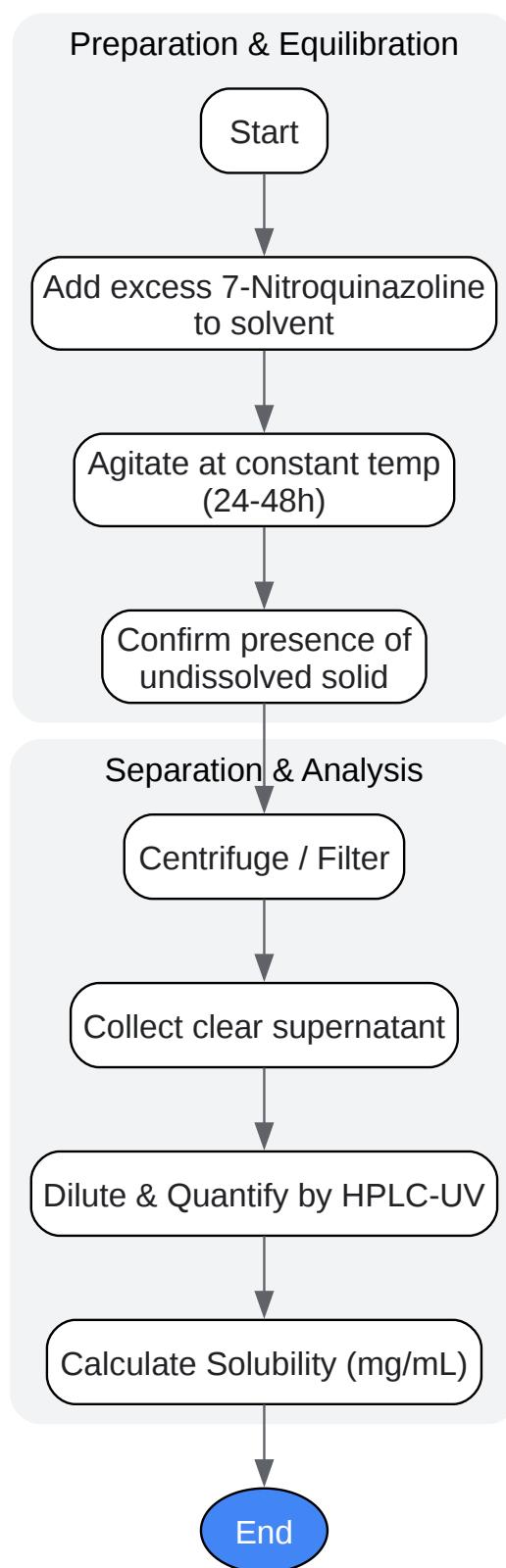
The principle of "like dissolves like" provides a strong predictive framework for solubility.[6]

- Polar Aprotic Solvents: Due to the presence of the polar nitro group and the nitrogen atoms in the quinazoline ring, **7-nitroquinazoline** is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[7][8] These solvents can effectively engage in dipole-dipole interactions with the polar functionalities of the molecule. Studies on similar quinazoline derivatives have shown high solubility in DMF and DMSO.[9][10]

- Polar Protic Solvents: Moderate to good solubility is anticipated in polar protic solvents like methanol and ethanol.^{[8][11]} These solvents can act as hydrogen bond acceptors for the C-H bonds adjacent to the ring nitrogens and interact via dipole-dipole forces.
- Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexane and diethyl ether, as these solvents cannot effectively solvate the polar regions of the molecule.^[8]
- Aqueous Solubility: Due to the relatively non-polar fused ring system, aqueous solubility is predicted to be low. The solubility may be slightly enhanced under acidic conditions due to the potential for protonation of the quinazoline ring nitrogens, forming a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.^[12] This protocol is designed to be a self-validating system, ensuring accurate and reproducible data.


Causality in Protocol Design: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The extended equilibration time (24-48 hours) is critical to ensure this equilibrium is reached, as kinetically trapped supersaturated states can lead to erroneous results. Visual confirmation of excess solid at the end of the experiment validates that saturation was maintained.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **7-nitroquinazoline** (e.g., 5-10 mg) to a 2 mL glass vial. The excess is crucial to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Methanol, Acetonitrile, DMSO).
- Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature). Agitate for 24 to 48 hours.

- Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
- Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
- Quantification:
 - Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
 - Analyze the diluted sample using the HPLC-UV method.
 - Calculate the concentration in the original supernatant by applying the dilution factor. This concentration represents the equilibrium solubility.

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile: Forced Degradation and Pathway Analysis

Understanding a compound's stability is essential for defining storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy. Forced degradation, or stress testing, is a systematic way to probe a molecule's intrinsic stability.[13]

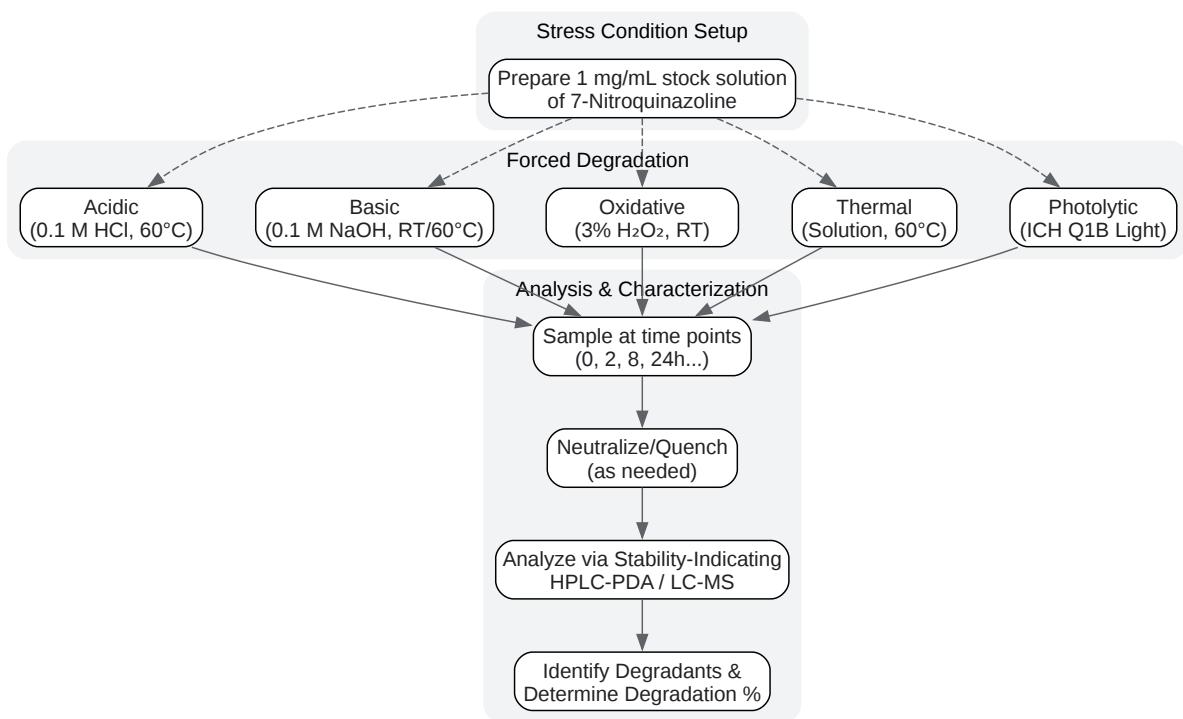
Predicted Stability and Known Degradation Pathways

The chemical stability of **7-nitroquinazoline** is dictated by its functional groups.

- **Hydrolytic Stability:** The quinazoline ring system, particularly in related compounds, can be susceptible to hydrolysis. Studies on other quinazoline derivatives have shown significant decomposition under both acidic and, more severely, alkaline conditions.[14][15] The likely point of cleavage would be within the pyrimidine ring of the quinazoline core.
- **Oxidative Stability:** While many quinazolines are stable to oxidation, the presence of the electron-rich heterocyclic system means this pathway cannot be ruled out without experimental data.[14][15]
- **Photostability:** Nitroaromatic compounds are often photosensitive.[16] Exposure to light, particularly UV radiation, can lead to complex degradation pathways. Studies on similar quinazoline derivatives confirm instability when exposed to normal room lighting, necessitating storage in the dark.[12][17]
- **Thermal Stability:** Solid-state thermal stability is generally good for quinazoline derivatives, but degradation can occur at elevated temperatures in solution.[14]
- **Solvent-Dependent Stability:** A study on a 6-nitroquinazoline derivative highlighted significant instability in DMSO, while demonstrating high stability in ultrapure water for over 40 days when protected from light.[18] This underscores the critical importance of solvent choice in stability studies and for stock solution preparation.

Experimental Protocol: Forced Degradation Studies (ICH Guideline Q1A)

This protocol outlines a comprehensive forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[\[13\]](#)


Causality in Protocol Design: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This level is sufficient to generate and detect primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis. A validated, stability-indicating HPLC method is the cornerstone of this protocol, as it must be able to resolve all significant degradation products from the parent peak and from each other.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **7-nitroquinazoline** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- **Stress Conditions:** For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.
 - **Acid Hydrolysis:** Dilute with 0.1 M HCl. Incubate at 60°C.
 - **Base Hydrolysis:** Dilute with 0.1 M NaOH. Incubate at room temperature or 60°C (base hydrolysis is often faster).
 - **Oxidative Degradation:** Dilute with 3% H₂O₂. Incubate at room temperature.
 - **Thermal Degradation:** Keep the solution at 60°C. For solid-state testing, expose the powder to dry heat (e.g., 70°C).[\[16\]](#)
 - **Photolytic Degradation:** Expose the solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).
- **Time Points:** Draw samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
- **Sample Quenching:** Before analysis, neutralize the acidic and basic samples. The oxidative sample may not require quenching but should be analyzed promptly.

- Analysis: Analyze all samples using a stability-indicating HPLC-UV/PDA method. The use of a Photo-Diode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting peaks. LC-MS can be used for the structural elucidation of any observed degradants.

Visualization: Forced Degradation Workflow

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Forced Degradation Studies.

Recommended Storage Conditions

Based on the predictive stability profile, the following storage conditions are recommended to ensure the long-term integrity of **7-nitroquinazoline**:

- Solid Form: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[16] Blanketing with an inert gas like argon or nitrogen can provide additional protection against potential long-term oxidative degradation.
- Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-reactive, aprotic solvent like acetonitrile. Avoid DMSO for long-term storage.[18] Store solutions frozen (-20°C to -80°C) and protected from light.[12]

Conclusion

While specific published data on **7-nitroquinazoline** is limited, a robust understanding of its likely solubility and stability can be derived from the principles of physical organic chemistry and data from analogous structures. It is predicted to be soluble in polar organic solvents and susceptible to degradation under hydrolytic (especially alkaline) and photolytic stress. The detailed experimental protocols provided in this guide empower researchers to generate precise, in-house data, ensuring the reliable use of **7-nitroquinazoline** in drug discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-dichloro-7-nitroquinazoline | 129112-65-8 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]

- 4. 7-Nitroquinazoline | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cibtech.org [cibtech.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3H)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 16. benchchem.com [benchchem.com]
- 17. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [7-Nitroquinazoline solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2879274#7-nitroquinazoline-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com